2-Ethoxyphenol

Description

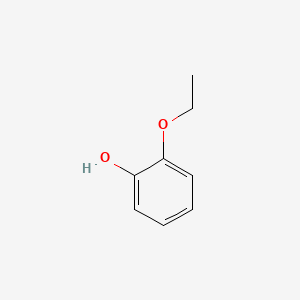

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEFFSWKSMRFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042276 | |

| Record name | o-Ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 20-25 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Ethoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-71-3 | |

| Record name | 2-Ethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaethol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAETHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878IW8P9PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethoxyphenol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 94-71-3), also known as guaethol or catechol monoethyl ether, is an aromatic ether with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2] It is a derivative of catechol where one hydroxyl group is alkylated to form an ethyl ether.[3][4] This technical guide provides a comprehensive overview of the core physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound is a low-melting solid or a colorless to light yellow liquid at room temperature.[3] It is characterized as a smoke flavor compound and is known to form complexes with iron (III).

General and Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a quick reference for its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.16 g/mol | |

| Melting Point | 20-25 °C | |

| Boiling Point | 216-217 °C | |

| Density | 1.09 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.529 | |

| Vapor Pressure | 0.02 mmHg | |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Water Solubility | 8.414 g/L at 24.99 °C | |

| logP (Octanol/Water Partition Coefficient) | 1.68 | |

| pKa | 10.109 at 25 °C |

Chemical Identifiers

For unambiguous identification in databases and literature, the following chemical identifiers are used for this compound.

| Identifier Type | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 94-71-3 | |

| EC Number | 202-358-5 | |

| InChI | 1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3 | |

| InChIKey | MOEFFSWKSMRFRQ-UHFFFAOYSA-N | |

| SMILES | CCOC1=CC=CC=C1O | |

| Synonyms | Guaethol, Guethol, Catechol monoethyl ether, o-Ethoxyphenol |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 6.8-7.0 | multiplet | Aromatic protons |

| ¹H | 5.7 | singlet | Phenolic -OH |

| ¹H | 4.1 | quartet | -O-CH₂-CH₃ |

| ¹H | 1.4 | triplet | -O-CH₂-CH₃ |

| ¹³C | 146.8 | C-O (phenolic) | |

| ¹³C | 146.2 | C-O (ether) | |

| ¹³C | 121.6 | Aromatic CH | |

| ¹³C | 120.0 | Aromatic CH | |

| ¹³C | 114.8 | Aromatic CH | |

| ¹³C | 112.0 | Aromatic CH | |

| ¹³C | 64.5 | -O-CH₂-CH₃ | |

| ¹³C | 14.9 | -O-CH₂-CH₃ |

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3600 | Strong, Broad | O-H stretch (phenolic) |

| 3050 | Medium | Aromatic C-H stretch |

| 2980, 2930 | Medium | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1230 | Strong | Aryl-O stretch (ether) |

| 1050 | Strong | C-O stretch |

Note: These are characteristic absorption ranges for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The NIST Chemistry WebBook contains the mass spectrum for this compound.

| m/z | Interpretation |

| 138 | Molecular Ion (M⁺) |

| 110 | [M - C₂H₄]⁺ |

| 81 | [M - C₂H₅O - H₂]⁺ |

| 53 |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

This process involves the mono-ethylation of catechol using diethyl sulfate in the presence of a base.

-

Reaction Setup : To a mixture of toluene (500 ml) and an aqueous sodium hydroxide solution, add catechol (100 gm) and diethyl sulfate (112 gm) at 25-30°C.

-

Initial Stirring : Stir the mixture for 10 minutes.

-

Heating : Heat the mixture to 60-65°C and maintain stirring for 3 hours.

-

Reflux : Further heat the mixture to reflux.

-

Distillation : Distill off the mixture completely to obtain the product in the distillate.

-

Work-up :

-

Cool the distillate to 15-20°C.

-

Add aqueous sodium hydroxide solution and stir for 15 minutes.

-

Separate the aqueous and organic layers.

-

Add toluene (400 ml) to the aqueous layer and cool to 15-20°C.

-

Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes.

-

Filter the mixture through hyflow.

-

Separate the organic layer from the aqueous layer.

-

-

Purification : Treat the organic layer with carbon powder and then distill off the solvent to obtain the final product.

Caption: Synthesis of this compound via Ethylation of Catechol.

This method involves a diazotization reaction followed by hydrolysis.

-

Diazotization : React o-aminophenylene ether with sodium nitrite at a low temperature in the presence of sulfuric acid.

-

Hydrolysis : The resulting diazonium salt is then hydrolyzed in the presence of copper sulfate to yield this compound.

This process is noted to be mature with readily available raw materials, but it has a long process route and significant pollution.

Caption: Synthesis from o-Aminophenylene Ether.

Spectral Analysis Protocols

The following are generalized protocols for acquiring the spectral data of this compound.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation : Use a Fourier-Transform NMR (FT-NMR) spectrometer with a field strength of 300 MHz or higher.

-

Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra with appropriate spectral widths and pulse sequences.

-

Sample Preparation : As this compound is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

-

Sample Preparation : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization : Use a suitable ionization technique, such as Electron Ionization (EI).

-

Instrumentation : Employ a mass spectrometer (e.g., quadrupole, time-of-flight) to separate ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition : Record the mass spectrum, showing the relative abundance of the molecular ion and fragment ions.

Caption: Workflow for the Spectral Analysis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in various fields.

-

Flavors and Fragrances : It is used as a key ingredient in flavor formulations to provide smoky and vanilla-like notes in food and tobacco products.

-

Pharmaceutical Synthesis : It acts as a building block for active pharmaceutical ingredients (APIs). It has been used in studies on the inhibition of oral bacteria and prostaglandin cyclooxygenase. It is also a reagent for preparing selective norepinephrine reuptake inhibitors.

-

Agrochemicals : It is a precursor in the development of herbicides, fungicides, and insecticides.

-

Polymers : It can be incorporated into resins and coatings to improve stability and performance.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).

-

Precautionary Measures :

-

Engineering Controls : Ensure good ventilation of the workstation.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (tightly fitting safety goggles).

-

Handling : Avoid contact with skin and eyes and inhalation of vapor. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.

-

-

Storage : Store in a cool, dry, and well-ventilated place below +30°C. Keep the container tightly closed.

-

Incompatible Materials : Strong oxidizing agents, strong reducing agents, strong acids, bases, and alkali metals.

-

Disposal : Dispose of waste material at an authorized site. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.

References

An In-depth Technical Guide to 2-Ethoxyphenol (CAS 94-71-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxyphenol (CAS 94-71-3), a versatile aromatic ether with significant applications in the pharmaceutical, flavor, and fragrance industries. This document consolidates key chemical and physical properties, detailed synthesis protocols, and safety information. Particular emphasis is placed on presenting quantitative data in a structured format and visualizing experimental workflows to aid researchers in their understanding and application of this compound.

Chemical and Physical Properties

This compound, also known as guaethol or pyrocatechol monoethyl ether, is a phenolic compound characterized by an ethoxy group at the 2-position of the phenol ring.[1][2] It is a low-melting solid or a clear, colorless to slightly yellow liquid at room temperature.[3][4]

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 94-71-3 | [5] |

| Molecular Formula | C8H10O2 | |

| Molecular Weight | 138.16 g/mol | |

| Synonyms | Guaethol, o-Ethoxyphenol, Pyrocatechol monoethyl ether, 1-Hydroxy-2-ethoxybenzene | |

| Appearance | Colorless to off-white solid (<20°C), Colorless to slightly yellow clear liquid (>25°C) | |

| Odor Profile | Phenolic, sweet, vanilla, smoky, spicy, woody, medicinal, balsamic |

Physical and Chemical Data

| Property | Value | Reference(s) |

| Melting Point | 20-25 °C | |

| Boiling Point | 216-217 °C | |

| Density | 1.09 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.529 | |

| Flash Point | 91 °C (closed cup) | |

| Vapor Pressure | 0.1321 hPa @ 20°C; 0.2021 hPa @ 25°C | |

| Water Solubility | 9 g/L | |

| logP (Octanol/Water Partition Coefficient) | 1.7 |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the monoetherification of catechol. The choice of method often depends on factors such as yield, cost, and environmental considerations.

Catechol and Diethyl Sulfate Method

This method involves the reaction of catechol with diethyl sulfate in the presence of a base.

-

To a mixture of toluene (500 ml) and aqueous sodium hydroxide solution, add pyrocatechol (100 gm) and diethyl sulfate (112 gm) at 25-30°C.

-

Stir the mixture for 10 minutes.

-

Heat the mixture to 60-65°C and stir for 3 hours.

-

Further heat the mixture to reflux and then distill off the solvent completely to obtain the product in the distillate.

-

Cool the distillate to 15-20°C.

-

Add aqueous sodium hydroxide solution to the cooled mixture and stir for 15 minutes.

-

Separate the aqueous layer from the organic layer.

-

Add toluene (400 ml) to the aqueous layer and cool to 15-20°C.

-

Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes at 15-20°C.

-

Filter the mixture through hyflow.

-

Separate the organic layer from the aqueous layer.

-

Treat the organic layer with carbon powder and distill off the solvent to obtain the titled product.

The reported yield for this method is 65 gm with a purity of 99.4% as determined by HPLC.

Catechol and Diethyl Carbonate Method

This method presents a more environmentally friendly approach using diethyl carbonate as the alkylating agent.

-

Prepare an activated carbon-supported phosphoric acid catalyst. This is done by soaking granular activated carbon in a phosphoric acid solution, followed by filtration, washing, and drying.

-

In a reaction vessel, combine pyrocatechol and diethyl carbonate in a molar ratio of 1:1 to 1:6 (preferably 1:2 to 1:3).

-

Add the activated carbon-supported phosphoric acid catalyst, with the catalyst's weight being 1-15% (preferably 5-10%) of the pyrocatechol's weight.

-

Heat the mixture to 150-300°C (preferably 200°C) and stir for 2-10 hours (preferably 5 hours).

-

After the reaction is complete, the product can be isolated and purified.

Applications

This compound is a significant intermediate in various industrial syntheses and has been utilized in several areas of research.

-

Flavor and Fragrance Industry : It is used as a flavoring agent in foods such as baked goods, candy, and beverages, imparting a sweet, smoky flavor. It is also an important raw material for the synthesis of ethyl vanillin.

-

Pharmaceutical Intermediate : this compound is employed in the synthesis of various pharmaceutical intermediates. Its derivatives are crucial in the creation of biologically active molecules.

-

Research Applications :

-

It has been used in studies on the inhibition of oral bacteria by phenolic compounds.

-

It is utilized in research on the inhibition of prostaglandin cyclooxygenase by phenolic compounds.

-

It serves as a reagent for the stereoselective preparation of (arylthiomethyl)morpholines, which act as selective norepinephrine reuptake inhibitors and dual serotonin/norepinephrine reuptake inhibitors.

-

It has been used as a carbon and energy supplement in the growth medium for the bacterium Rhodococcus rhodochrous.

-

Safety and Toxicology

This compound requires careful handling due to its potential health hazards.

Hazard Identification

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H318 | Causes serious eye damage | |

| H335 | May cause respiratory irritation |

Toxicological Data

| Test | Result | Species | Reference(s) |

| LD50, oral | > 2000 mg/kg | Rabbit |

Handling and Storage

-

Handling : Avoid contact with skin and eyes, and avoid inhalation of vapor or mist. Keep away from sources of ignition. Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, eye protection, and a face shield.

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.

Spectral Data

While detailed spectra are not provided in this guide, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method for this compound. The mass spectrum is characterized by a molecular ion peak at m/z 138 and a base peak at m/z 110.

Conclusion

This compound (CAS 94-71-3) is a valuable chemical with diverse applications. This guide has provided a consolidated resource for researchers and professionals, detailing its properties, synthesis, applications, and safety considerations. The provided experimental protocols and workflows offer a practical foundation for its synthesis and use in a laboratory setting. Further research into its biological activities and potential therapeutic applications is warranted.

References

Spectroscopic Profile of 2-Ethoxyphenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethoxyphenol (CAS No. 94-71-3), a key aromatic compound used in the flavor and fragrance industry and as an intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound[3]

-

Synonyms: Guethol, Catechol monoethyl ether[3]

-

Molecular Formula: C₈H₁₀O₂[4]

-

Molecular Weight: 138.16 g/mol

-

Appearance: Clear colorless to yellow liquid

-

Melting Point: 20-25 °C

-

Boiling Point: 216-217 °C

Spectroscopic Data Summary

The following sections present the core spectroscopic data for this compound, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.95 - 6.80 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~5.70 | Singlet | 1H | Phenolic proton (-OH) |

| 4.08 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |

| 1.45 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |

Note: Data is compiled from typical values for this compound structure. The phenolic proton signal can be broad and its chemical shift is concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 146.8 | C-O (phenolic) |

| 145.9 | C-O (ether) |

| 121.3 | Aromatic C-H |

| 120.0 | Aromatic C-H |

| 115.2 | Aromatic C-H |

| 112.1 | Aromatic C-H |

| 64.4 | Methylene (-CH₂) |

| 14.9 | Methyl (-CH₃) |

Note: Data sourced from predicted spectra and common values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is often recorded on a neat liquid film.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3600 - 3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic -CH₂, -CH₃) |

| 1600 - 1450 | Strong | C=C stretch (aromatic ring) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1120 - 1085 | Strong | C-O stretch (alkyl ether) |

Note: Data compiled from the NIST/EPA Gas-Phase Infrared Database and other sources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below corresponds to Electron Ionization (EI) at 70 eV.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 138 | 41.3 | [M]⁺ (Molecular Ion) |

| 110 | 100.0 | [M - C₂H₄]⁺ (Loss of ethene) |

| 81 | 12.2 | [C₆H₅O]⁺ Fragment |

| 64 | 10.9 | Aromatic fragment |

Note: Data sourced from NIST and ChemicalBook mass spectra.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols serve as a standard guideline and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample to ensure magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be acquired directly as a thin liquid film.

-

Attenuated Total Reflectance (ATR): Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Place a single drop of the liquid sample onto the crystal surface.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal or salt plates. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization: Bombard the sample molecules with electrons at a standard energy of 70 eV to induce ionization and fragmentation.

-

Data Acquisition:

-

Scan a mass range appropriate for the compound (e.g., m/z 40-200) to detect the molecular ion and key fragments.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion ([M]⁺), which confirms the molecular weight. Interpret the major fragment ions to deduce structural features of the molecule. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and data interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for interpreting combined spectroscopic data.

References

2-Ethoxyphenol: A Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenol (CAS 94-71-3), also known as Guaethol, is an aromatic ether used in the synthesis of various organic compounds, including pharmaceuticals and fragrances[1][2]. As with any chemical intended for broader applications, a thorough understanding of its environmental fate and degradation is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the current knowledge on the environmental persistence, degradation pathways, and potential for bioaccumulation of this compound.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. Key properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [3] |

| Molecular Weight | 138.16 g/mol | [3] |

| Melting Point | 20-25 °C | [4] |

| Boiling Point | 216-217 °C | |

| Vapor Pressure | 0.026 mm Hg at 25 °C | |

| Water Solubility | 9199 mg/L (estimated) | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.68 |

Environmental Fate and Degradation

The environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes, as well as its potential for mobility and accumulation in various environmental compartments.

Biodegradation

This compound is considered to be readily biodegradable. This assertion is supported by predictive models such as the EPI (Estimation Programs Interface) Suite™, which indicates a high probability of rapid aerobic biodegradation.

Predicted Biodegradation Half-Life:

| Environmental Compartment | Predicted Half-Life | Model |

| Aerobic Biodegradation (Ultimate Survey Model) | Weeks | EPI Suite™ (BIOWIN3) |

| Aerobic Biodegradation (Primary Survey Model) | Days | EPI Suite™ (BIOWIN4) |

Proposed Biodegradation Pathway:

The biodegradation of phenolic compounds is well-documented, often involving hydroxylation of the aromatic ring followed by ring cleavage. For this compound, a plausible degradation pathway, initiated by O-dealkylation, is catalyzed by cytochrome P-450 monooxygenases found in various soil and aquatic microorganisms, such as Rhodococcus rhodochrous. This is followed by ortho- or meta-cleavage of the resulting catechol.

The proposed pathway involves the following key steps:

-

O-de-ethylation: The ethyl group is removed from the ether linkage to form catechol.

-

Ring Cleavage: The catechol ring is cleaved by dioxygenase enzymes, either via an ortho-cleavage pathway (using catechol 1,2-dioxygenase) or a meta-cleavage pathway (using catechol 2,3-dioxygenase).

-

Further Degradation: The resulting aliphatic acids are further metabolized and ultimately enter the tricarboxylic acid (TCA) cycle, leading to mineralization (conversion to CO₂ and H₂O).

Abiotic Degradation

Photodegradation:

In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 3.65 hours, indicating that it is not persistent in the air. Direct photolysis in water is not expected to be a significant degradation pathway as it does not contain chromophores that absorb light at wavelengths above 290 nm.

Hydrolysis:

This compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant environmental fate process.

Soil Mobility

The mobility of a chemical in soil is influenced by its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water partition coefficient (Koc). A low Koc value suggests high mobility, while a high value indicates a tendency to remain bound to soil.

Predicted Soil Adsorption Coefficient (Koc):

| Parameter | Predicted Value | Method |

| Koc | 119.4 L/kg | EPI Suite™ (KOCWIN - Kow method) |

| Log Koc | 2.077 | EPI Suite™ (KOCWIN - Kow method) |

Based on this predicted Koc value, this compound is expected to have moderate to high mobility in soil.

Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a key parameter used to assess this potential, representing the accumulation from water alone.

Predicted Bioconcentration Factor (BCF):

| Parameter | Predicted Value | Method |

| BCF | 7.33 L/kg | EPI Suite™ (BCFBAF) |

| Log BCF | 0.865 | EPI Suite™ (BCFBAF) |

A BCF value of less than 1000 suggests that this compound has a low potential for bioaccumulation in aquatic organisms.

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to experimentally determine the environmental fate of chemicals. The following sections outline the principles of key OECD guidelines relevant to the assessment of this compound.

Ready Biodegradability (OECD 301)

The OECD 301 series of tests are used to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A common method is the Manometric Respirometry Test (OECD 301F).

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.

Pass Criteria: A substance is considered readily biodegradable if the percentage of its theoretical oxygen demand (ThOD) reaches at least 60% within a 10-day window during the 28-day test period.

Soil Adsorption/Desorption (OECD 106)

The batch equilibrium method (OECD 106) is used to determine the adsorption and desorption of a substance in soil.

Principle: A solution of the test substance is equilibrated with a soil sample of known organic carbon content. The concentration of the substance in the aqueous phase is measured after a defined period, and the amount adsorbed to the soil is calculated by difference. This allows for the determination of the adsorption coefficient (Kd) and, subsequently, the Koc.

Bioaccumulation in Fish (OECD 305)

This guideline describes procedures for determining the bioconcentration and bioaccumulation of a chemical in fish.

Principle: Fish are exposed to the test substance in water (for BCF) or through their diet for a specified uptake phase (typically 28 days), followed by a depuration phase in a clean environment. The concentration of the substance in the fish tissue is measured at various time points during both phases to calculate the BCF.

Conclusion

Based on available data, primarily from validated predictive models, this compound is expected to exhibit a favorable environmental profile. It is predicted to be readily biodegradable in aquatic and soil environments and is not expected to persist in the atmosphere. Furthermore, its potential for bioaccumulation in aquatic organisms is predicted to be low. Its moderate to high mobility in soil suggests that it has the potential to leach into groundwater, although its rapid biodegradation would likely mitigate this risk. While these predictions provide a strong indication of the environmental behavior of this compound, experimental verification of these endpoints through studies following standardized OECD guidelines would provide definitive data for a comprehensive environmental risk assessment.

References

2-Ethoxyphenol: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenol, also known by its historical name 'guaiethol', is an aromatic organic compound with the chemical formula C₈H₁₀O₂. Structurally, it is the ethyl ether of catechol, placing it in the family of phenolic ethers. This compound has garnered significant interest across various scientific and industrial domains due to its versatile chemical properties and applications. It serves as a crucial intermediate in the synthesis of fine chemicals, most notably as a precursor to ethyl vanillin, a widely used flavoring agent.[1][2][3][4] Furthermore, its utility extends to the pharmaceutical and agrochemical industries as a building block for more complex molecules.[5] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

While a definitive record of the first synthesis and the individual discoverer of this compound remains elusive in readily available literature, its history is intrinsically linked to the development of synthetic organic chemistry and the flavor and fragrance industry in the latter half of the 19th century. The structural similarity to guaiacol (2-methoxyphenol), which was first isolated from guaiacum resin by A. Sobrero in 1843, suggests that its ethyl counterpart, "guaiethol," was likely synthesized shortly after the development of reliable etherification methods.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a general and effective method for preparing ethers from an alkoxide and an alkyl halide. This reaction was a cornerstone in establishing the structure of ethers and would have been a viable route for the early synthesis of this compound from catechol. The rise of the synthetic flavor industry, which began in the 1850s, spurred the creation of a wide array of aromatic compounds. Vanillin, the primary component of vanilla flavor, was first synthesized in the 1870s, and the quest for similar and more potent flavorants likely led to the synthesis of related structures like this compound.

Early industrial production methods for phenolic ethers often involved the alkylation of phenols using alkyl sulfates or halides. A notable patent from 1966 details a process for producing both methoxyphenol (guaiacol) and ethoxyphenol, highlighting its industrial relevance by that period. The historical nomenclature "guaiethol" and "catechol monoethyl ether" clearly indicates its recognized relationship to both guaiacol and catechol.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or a low-melting solid with a characteristic smoky, vanilla-like aroma. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.16 g/mol | |

| CAS Number | 94-71-3 | |

| Melting Point | 20-25 °C | |

| Boiling Point | 216-217 °C | |

| Density | 1.09 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.529 | |

| Flash Point | 91 °C (closed cup) | |

| Water Solubility | 9 g/L at 20 °C | |

| pKa | 10.11 | |

| Vapor Pressure | 0.081 mmHg at 25°C |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on factors such as precursor availability, desired yield and purity, and environmental considerations. The most common starting material is catechol.

Williamson Ether Synthesis from Catechol

This classic method involves the mono-ethylation of catechol using an ethylating agent in the presence of a base.

Experimental Protocol:

-

Reactants: Catechol, an ethylating agent (e.g., diethyl sulfate, ethyl chloride, or ethyl bromide), and a base (e.g., sodium hydroxide, potassium hydroxide).

-

Solvent: Typically a polar aprotic solvent like ethanol, or a two-phase system with a phase-transfer catalyst.

-

Procedure:

-

Catechol is dissolved in the chosen solvent, and the base is added to form the corresponding phenoxide.

-

The ethylating agent is then added, often dropwise, to control the exothermic reaction.

-

The reaction mixture is stirred at a specific temperature for a set duration to ensure complete reaction.

-

Upon completion, the reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts.

-

The crude product is then purified, typically by distillation under reduced pressure.

-

A comparative summary of different ethylating agents used in the Williamson ether synthesis of this compound is provided in Table 2.

| Ethylating Agent | Base | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

| Diethyl Sulfate | Sodium Hydroxide | - | Toluene/Water | ~47% | 99.4 | |

| Ethyl Chloride | Sodium Hydroxide | Tetrabutylammonium bromide | Toluene/Water | 86% | ≥98.0 | |

| Diethyl Carbonate | Inorganic Base | Crown Ether | Micro-reactor | - | - |

O-Aminophenylene Ether Method

An older, more traditional method involves the diazotization of o-aminophenetole followed by hydrolysis.

Experimental Protocol:

-

Reactants: o-Aminophenetole, sodium nitrite, sulfuric acid, and copper sulfate.

-

Procedure:

-

o-Aminophenetole is diazotized with sodium nitrite at low temperatures in the presence of sulfuric acid.

-

The resulting diazonium salt is then hydrolyzed in the presence of a copper sulfate catalyst to yield this compound.

-

The product is isolated and purified through extraction and distillation.

-

While this method is reported to give high yields, it involves a longer process and generates significant waste, making it less environmentally friendly compared to the catechol-based routes.

Synthesis Pathway Diagram

Caption: Williamson Ether Synthesis of this compound from Catechol.

Applications

The primary application of this compound is as a key intermediate in the production of ethyl vanillin, a synthetic flavoring agent with a more potent vanilla flavor than vanillin itself. The synthesis involves the reaction of this compound with glyoxylic acid, followed by oxidation and decarboxylation.

Beyond its role in the flavor industry, this compound is utilized in:

-

Fragrances: Its pleasant, smoky, and vanilla-like aroma makes it a valuable component in various fragrance formulations.

-

Pharmaceuticals: It serves as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Agrochemicals: It is used as a precursor in the development of new pesticides and herbicides.

-

Polymers and Resins: It can be incorporated into polymers to enhance their properties.

Ethyl Vanillin Synthesis Pathway

References

Navigating the Scarcity: A Technical Guide to the Origins of 2-Ethoxyphenol

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural occurrence and synthesis of 2-Ethoxyphenol. Contrary to some expectations, extensive literature reviews indicate that this compound is not a naturally occurring compound. Instead, its presence in various applications is a result of chemical synthesis. This guide will delve into the natural origins of its key precursors, catechol and guaiacol, and provide detailed experimental protocols for its synthesis from these naturally derived building blocks.

The Precursors: Catechol and Guaiacol in Nature

While this compound is absent from the natural world, its molecular scaffolding is rooted in compounds that are readily found in a variety of plants and natural products. Understanding the sources of these precursors is crucial for a complete picture of this compound's origins.

Catechol (1,2-dihydroxybenzene) is a phenolic compound that serves as a fundamental structural motif in numerous natural products. It is found in various fruits and vegetables and is a component of kino and beechwood tar. Furthermore, the catechol structure is central to the chemistry of compounds like catechins, which are abundant in tea, and urushiols, the irritant in poison ivy.

Guaiacol (2-methoxyphenol) , a closely related aromatic compound, is a significant component of wood smoke, resulting from the pyrolysis of lignin.[1] It is also found in guaiacum resin, pine oil, and the essential oils of celery seeds, tobacco leaves, orange leaves, and lemon peels.[1] Guaiacol is a key contributor to the characteristic flavors of whiskey and roasted coffee.[1]

The following table summarizes the quantitative data available for the natural occurrence of catechol and guaiacol in various sources.

| Compound | Natural Source | Concentration | Analytical Method |

| Catechol | Cocoa powder | 0.12 mg/100 g FW | Chromatography |

| Arabica coffee beverage (Filter) | 0.54 mg/100 ml | Chromatography | |

| Coffee beverage (Filter) | 0.04 - 0.70 mg/100 ml | Chromatography | |

| Dark Beer | 0.01 mg/100 ml | Chromatography | |

| Regular Beer | 0.0011 mg/100 ml | Chromatography | |

| Guaiacol | Condensed hardwood smoke | 2652 µg/g | GC-MS/Olfactometry |

From Nature to Lab: Synthesis of this compound

The transformation of naturally occurring precursors into this compound is achieved through established synthetic organic chemistry methodologies. The most common and well-documented route involves the ethylation of catechol, a reaction known as the Williamson ether synthesis.

Caption: Williamson ether synthesis of this compound from catechol.

Experimental Protocol: Synthesis of this compound from Catechol using Diethyl Sulfate

This protocol details a common laboratory-scale synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

Pyrocatechol (Catechol)

-

Diethyl sulfate

-

Toluene

-

Aqueous sodium hydroxide solution

-

Aqueous hydrochloric acid

-

Carbon powder

-

Hyflow (filter aid)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus (for normal and reduced pressure)

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, add pyrocatechol (100 gm) and diethyl sulfate (112 gm) to a mixture of toluene (500 ml) in aqueous sodium hydroxide solution at 25-30°C.

-

Reaction Execution: Stir the mixture for 10 minutes. Heat the mixture to 60-65°C and maintain stirring for 3 hours. Further heat the mixture to reflux.

-

Initial Product Isolation: Distill off the mixture completely to obtain the product in the distillate. Cool the distillate to 15-20°C.

-

Work-up:

-

Add aqueous sodium hydroxide solution to the cooled distillate at 15-20°C and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer from the organic layer.

-

To the aqueous layer, add toluene (400 ml).

-

Cool the mixture to 15-20°C.

-

Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes at 15-20°C.

-

Filter the mixture through hyflow.

-

Separate the organic layer from the aqueous layer.

-

-

Purification:

-

Treat the organic layer with carbon powder.

-

Distill off the organic layer to obtain the titled product. A final purification can be achieved by vacuum distillation.

-

Expected Outcome:

This process is reported to yield approximately 65 gm of this compound with a purity of ≥99.4% as determined by HPLC.

Conclusion

While this compound is not a product of natural biosynthesis, its chemical lineage is closely tied to the natural world through its precursors, catechol and guaiacol. For researchers and professionals in drug development, understanding the synthetic pathways from these readily available natural compounds is essential for the production and application of this compound. The provided experimental protocol offers a reliable method for its synthesis, enabling further research and development in various scientific fields.

References

Methodological & Application

HPLC method for 2-Ethoxyphenol determination in complex matrices

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Ethoxyphenol in Complex Matrices

Introduction

This compound, an aromatic ether, is a significant compound used as a smoke flavoring agent and an essential intermediate in the pharmaceutical and chemical industries.[1][2] Its presence and concentration in various products and environmental samples are of interest for quality control, safety assessment, and research. The accurate quantification of this compound in complex matrices such as food, environmental, and biological samples is crucial.[3][4][5] High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and reliable method for this purpose.

This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection, suitable for researchers, scientists, and professionals in drug development.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). Separation is achieved on a nonpolar stationary phase, typically a C18 column, where compounds are separated based on their hydrophobicity. A polar mobile phase, consisting of a mixture of acetonitrile and water with an acid modifier, is used to elute the analyte. This compound is then detected by a UV-Vis detector at a wavelength where it exhibits strong absorbance, allowing for accurate quantification.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a quaternary or binary gradient pump

-

UV-Vis Detector

-

Autosampler

-

Column oven

-

Degasser

-

Data acquisition and processing software

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

pH meter

-

-

Chemicals and Reagents:

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid or Formic acid (analytical grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (analytical grade)

-

Hydrochloric acid (analytical grade)

-

-

Consumables:

-

C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Syringe filters (0.45 µm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

-

Volumetric flasks, pipettes, and vials

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis.

| Parameter | Specification |

| HPLC System | Standard HPLC with UV-Vis Detector |

| Column | C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Run Time | Approximately 10 minutes |

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

Preparation of Solutions

-

Mobile Phase Preparation: Mix acetonitrile and water in a 50:50 (v/v) ratio. Add 1 mL of phosphoric acid per 1 L of the mixture. Degas the solution using sonication or vacuum filtration before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation Protocols

Sample preparation is critical for removing interferences and concentrating the analyte. The appropriate method depends on the matrix.

-

Protocol 1: Liquid Samples (e.g., Wastewater, Beverages)

-

Filter the sample through a 0.45 µm filter.

-

For cleaner samples: Directly inject the filtered sample if the concentration is within the calibration range. Dilute with the mobile phase if necessary.

-

For complex samples (Liquid-Liquid Extraction):

-

Take 10 mL of the filtered sample and adjust the pH to ~2 with hydrochloric acid.

-

Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifuge for 10 minutes at 3000 x g to separate the phases.

-

Transfer the organic layer (top layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

-

Filter through a 0.45 µm syringe filter before HPLC injection.

-

-

-

Protocol 2: Solid and Semi-Solid Samples (e.g., Food, Soil)

-

Homogenize a representative portion of the sample (e.g., 5 g).

-

Add 20 mL of acetonitrile, vortex for 5 minutes, and sonicate for 15 minutes.

-

Centrifuge at 4000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the residue and combine the supernatants.

-

Evaporate the solvent and reconstitute in 10 mL of water.

-

Clean up the aqueous extract using Solid-Phase Extraction (SPE).

-

-

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

-

Conditioning: Pass 5 mL of methanol followed by 5 mL of water through a C18 SPE cartridge.

-

Loading: Load the reconstituted sample extract onto the cartridge at a slow flow rate.

-

Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elution: Elute the this compound with 5 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

-

-

Protocol 4: Biological Fluids (e.g., Plasma, Serum)

-

To 1 mL of plasma, add 2 mL of cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters and their typical acceptance criteria are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from matrix components and impurities with no interference at the retention time of this compound. |

| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 1-100 µg/mL). |

| Precision (%RSD) | Repeatability and intermediate precision should be ≤ 2%. |

| Accuracy (% Recovery) | Mean recovery should be within 98-102% for spiked samples. |

| Limit of Detection (LOD) | The lowest concentration detectable with a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |

| Robustness | The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and temperature. |

Data Presentation

The following table summarizes the expected quantitative performance data for the described HPLC method.

| Parameter | Expected Value |

| Analyte | This compound |

| Retention Time (tR) | ~ 5.2 min (Varies with exact conditions) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| LOD | ~ 0.1 µg/mL |

| LOQ | ~ 0.3 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.7% |

| Precision (%RSD, n=6) | < 2.0% |

Visualizations

The following diagrams illustrate the key workflows for this analytical method.

Caption: General experimental workflow for this compound determination.

Caption: Detailed sample preparation workflow for solid matrices.

References

Application Notes and Protocols: Synthesis of Novel Polymers from 2-Ethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenol, a derivative of catechol, presents a versatile platform for the synthesis of novel functional polymers. The presence of both a hydroxyl and an ethoxy group on the aromatic ring allows for various polymerization strategies, leading to polymers with potential applications in drug delivery, biomaterials, and advanced coatings. The resulting polyphenols can be designed to be biocompatible and may exhibit properties such as antioxidant and anti-inflammatory effects, making them attractive for biomedical applications.

This document provides detailed application notes and protocols for the synthesis of novel polymers from this compound via two primary methods: oxidative polymerization and enzymatic polymerization. While direct experimental data for the polymerization of this compound is limited in publicly available literature, the protocols provided are based on well-established methods for the polymerization of structurally similar phenolic compounds, such as guaiacol (2-methoxyphenol). The expected properties and characterization data are extrapolated from these analogous polymer systems.

Oxidative Polymerization of this compound

Oxidative polymerization is a common method for synthesizing polymers from phenolic monomers. This approach typically involves the use of a catalyst and an oxidizing agent to induce the coupling of monomer units. Based on studies of similar p-alkoxyphenols, a manganese-based catalyst system can be effectively employed.

Experimental Protocol: Oxidative Polymerization

Materials:

-

This compound (monomer)

-

Manganese(II) acetylacetonate [Mn(acac)₂] (catalyst)

-

N,N'-Diethylethylenediamine (DEEDA) (ligand)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Methanol (for precipitation)

-

1N Hydrochloric acid (HCl)

-

Oxygen (O₂) gas

-

Standard laboratory glassware and equipment (Schlenk line, magnetic stirrer, etc.)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Mn(acac)₂ and DEEDA in CH₂Cl₂. The typical molar ratio of Mn(acac)₂ to DEEDA is 1:1.

-

Reaction Setup: In a separate Schlenk flask, dissolve this compound in CH₂Cl₂ to a concentration of approximately 0.6 M.

-

Initiation of Polymerization: Add the catalyst solution to the monomer solution. The catalyst-to-monomer ratio can be varied to control the polymerization, with a typical starting point of 1:12.5.

-

Reaction Conditions: Bubble O₂ gas through the reaction mixture at room temperature while stirring. The reaction is typically allowed to proceed for 24 to 96 hours.

-

Polymer Isolation: After the reaction period, precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of 1N HCl (e.g., 10:1 v/v methanol:HCl).

-

Purification: Collect the precipitate by filtration, wash thoroughly with methanol to remove unreacted monomer and catalyst residues, and then dry under vacuum to a constant weight.

Expected Polymer Characteristics (Hypothetical Data)

The following table summarizes the expected properties of poly(this compound) synthesized via oxidative polymerization, based on data from analogous poly(p-alkoxyphenol) systems.

| Property | Expected Value | Analysis Technique |

| Molecular Weight (Mn) | 5,000 - 15,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| Glass Transition Temp (Tg) | 120 - 180 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp (Td) | > 300 °C (in N₂) | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in THF, CHCl₃, DMF; Insoluble in Methanol, Water | Solubility Tests |

Enzymatic Polymerization of this compound

Enzymatic polymerization offers a green and highly selective alternative for the synthesis of polyphenols. Enzymes like laccase and horseradish peroxidase (HRP) can catalyze the oxidation of phenols, leading to polymer formation under mild conditions.

Experimental Protocol: Enzymatic Polymerization using Laccase

Materials:

-

This compound (monomer)

-

Laccase (from Trametes versicolor or other suitable source)

-

Phosphate buffer (pH 5.0 - 7.0)

-

Ethanol or Acetone (as co-solvent)

-

Air or Oxygen

-

Dialysis tubing (for purification)

Procedure:

-

Reaction Medium: Prepare a solution of this compound in a mixture of phosphate buffer and an organic co-solvent (e.g., 1:1 v/v ethanol:buffer). The co-solvent helps to dissolve the monomer and the resulting polymer.

-

Enzyme Addition: Add laccase to the reaction mixture. The enzyme concentration will depend on its activity and should be optimized.

-

Polymerization: Stir the reaction mixture vigorously at room temperature, ensuring good aeration (bubbling air or O₂ can accelerate the reaction). The polymerization can be monitored by observing the color change of the solution (typically to a reddish-brown).

-

Termination: The reaction can be terminated by heating the mixture to denature the enzyme or by adding a strong acid.

-

Purification: Transfer the reaction mixture to a dialysis tube and dialyze against a mixture of water and the co-solvent to remove unreacted monomer and buffer salts, followed by dialysis against pure water.

-

Isolation: Lyophilize the dialyzed solution to obtain the purified polymer.

Expected Polymer Characteristics (Hypothetical Data)

The properties of enzymatically synthesized poly(this compound) are expected to be similar to those obtained by oxidative polymerization, though molecular weight control can sometimes be more challenging.

| Property | Expected Value | Analysis Technique |

| Molecular Weight (Mn) | 3,000 - 10,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 2.0 - 3.5 | GPC |

| Glass Transition Temp (Tg) | 110 - 170 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp (Td) | > 280 °C (in N₂) | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in THF, DMF, DMSO; Partially soluble in Acetone | Solubility Tests |

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Polymer Synthesis

Caption: General workflow for the synthesis and characterization of poly(this compound).

Potential Application in Drug Delivery: A Conceptual Signaling Pathway

Polyphenols are known to possess antioxidant and anti-inflammatory properties. A polymer based on this compound could potentially be used in a drug delivery system to mitigate inflammatory responses. For instance, it could be formulated into nanoparticles that release the polymer or an encapsulated drug in response to the inflammatory microenvironment. The polymer itself could interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Conceptual anti-inflammatory mechanism of poly(this compound).

Disclaimer

The experimental protocols and expected data presented in these application notes are based on established methodologies for structurally similar compounds and are intended for guidance. Researchers should conduct their own optimization and characterization to validate the synthesis and properties of novel polymers derived from this compound. Standard laboratory safety precautions should be followed at all times.

Troubleshooting & Optimization

side reactions in the etherification of catechol to produce 2-Ethoxyphenol

Welcome to the technical support center for the synthesis of 2-Ethoxyphenol from catechol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the etherification of catechol. The primary method discussed is the Williamson ether synthesis, a common and effective route for this transformation.

Low Yield of this compound

Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

-

Incomplete Deprotonation of Catechol: The first step in the Williamson ether synthesis is the deprotonation of catechol to form the phenoxide ion, which is the active nucleophile.

-

Base Strength: Ensure the base used is strong enough to deprotonate the phenolic hydroxyl group. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for phenols, stronger bases like sodium hydride (NaH) can ensure complete deprotonation, especially if the solvent is not perfectly anhydrous.[1]

-

Stoichiometry of Base: Use at least one equivalent of base for each hydroxyl group you intend to react. For monosubstitution, one equivalent is theoretically sufficient, but a slight excess might be beneficial.

-

-

Reaction Temperature and Time:

-

Temperature: The reaction temperature influences the rate of reaction. For the reaction between catechol and diethyl sulfate in a toluene/water system with NaOH, heating to 60-65°C for several hours followed by reflux has been shown to be effective.[2] Insufficient temperature can lead to a sluggish and incomplete reaction.

-

Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

-

-

Purity of Reagents and Solvents:

-

Water Content: The presence of water can hydrolyze the alkylating agent and affect the reactivity of the phenoxide. Using anhydrous solvents can be beneficial.

-

Reagent Quality: Ensure the catechol and the ethylating agent (e.g., ethyl iodide, diethyl sulfate) are of high purity.

-

Formation of 1,2-Diethoxybenzene (Diether)

Q2: I am observing a significant amount of the diether byproduct, 1,2-diethoxybenzene, in my product mixture. How can I minimize its formation?

A2: The formation of 1,2-diethoxybenzene is a common side reaction resulting from the over-alkylation of the desired this compound. To favor mono-etherification, consider the following strategies:

-

Control Stoichiometry: The molar ratio of catechol to the ethylating agent is a critical factor.

-

Excess Catechol: Using a molar excess of catechol relative to the ethylating agent will statistically favor the mono-alkylation product.

-

Controlled Addition: Adding the ethylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the monoether reacting further.

-

-

Reaction Conditions:

-

Reaction Time: Shorter reaction times can minimize the formation of the diether, as the monoether is the precursor to the dialkylated product.[3] Monitor the reaction closely and stop it once the desired product is maximized.

-

Catalyst and Reaction System: In a study using diethyl carbonate as the ethylating agent and a KOH/Activated Carbon catalyst, a high selectivity for 1,2-diethoxybenzene (87.7%) was achieved under optimized conditions (200°C, 3h, 4:1 molar ratio of DEC to Catechol).[3] To avoid this, milder conditions and different stoichiometry should be employed.

-

Presence of C-Alkylated Byproducts

Q3: My analysis shows the presence of unexpected byproducts, which I suspect are C-alkylated catechols. Why is this happening and how can I prevent it?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1] Several factors influence the selectivity between O- and C-alkylation:

-

Solvent Choice: The solvent plays a crucial role in directing the alkylation.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) favor O-alkylation. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more exposed and nucleophilic.

-

Protic Solvents: Protic solvents like water or ethanol can form hydrogen bonds with the oxygen of the phenoxide, making it less available for reaction. This can lead to an increase in C-alkylation.

-

-

Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction site. Larger, "softer" cations tend to favor O-alkylation.

-

Leaving Group of the Ethylating Agent: While less commonly the primary factor, the nature of the leaving group on the ethylating agent can have some effect.

To promote the desired O-alkylation and produce this compound, the use of a polar aprotic solvent is highly recommended.

Quantitative Data Summary

The following table summarizes yields and selectivities for the etherification of catechol under various conditions, providing a comparative overview of different synthetic approaches.

| Starting Material | Ethylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield/Selectivity of this compound | Byproducts | Reference |

| Catechol | Diethyl Sulfate | NaOH | Toluene/Water | 60-65 then reflux | 65% (Yield) | Not specified | |

| Catechol | Ethylene | Cerium oxide, Zinc bromide | Tetralin | 240 | 97.7% (Selectivity) | o-ethoxyphenylethyl ether (minor) | |

| ortho-ethylvanillin | - | Rh2O3, RuCl3 | Neat | 150 | 97.56% (Yield) | Not specified | |

| Catechol | Diethyl Carbonate | KOH/Activated Carbon | - | 200 | - | 1,2-diethoxybenzene (87.7% Selectivity) | |

| Catechol | Ethanol | Niobium oxide based composite | - | 260 | 95.7% (Selectivity) | Not specified |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound using Diethyl Sulfate

This protocol is adapted from a procedure for the preparation of this compound.

Materials:

-

Catechol (100 g)

-

Diethyl sulfate (112 g)

-

Toluene (500 ml + 400 ml)

-

Aqueous Sodium Hydroxide solution

-

Aqueous Hydrochloric acid

-

Activated carbon

Procedure:

-

To a mixture of toluene (500 ml) and aqueous sodium hydroxide solution at 25-30°C, add catechol (100 g) and diethyl sulfate (112 g).

-

Stir the mixture for 10 minutes.

-

Heat the mixture to 60-65°C and stir for 3 hours.

-

Further heat the mixture to reflux and distill off the solvent completely to obtain the product in the distillate.

-

Cool the distillate to 15-20°C.

-

Add aqueous sodium hydroxide solution to the distillate at 15-20°C and stir for 15 minutes.

-

Separate the aqueous layer from the organic layer.

-

To the aqueous layer, add toluene (400 ml).

-

Cool the mixture to 15-20°C.

-

Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes at 15-20°C.

-

Filter the mixture through a pad of hyflow.

-

Separate the organic layer from the aqueous layer.

-

Treat the organic layer with activated carbon and then distill off the organic layer to obtain the titled product.

Yield: ~65 g; Assay by HPLC: 99.4%

Visualizations

Reaction Pathway and Side Reactions

Caption: Reaction pathway for the etherification of catechol, illustrating the formation of the desired this compound and major side products.

Troubleshooting Logic for Low Yield

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q4: What is the role of a phase transfer catalyst in the etherification of catechol?